

Experimental procedure for SN2 reaction with 1-Bromo-6-methylheptane

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Compound of Interest

Compound Name: 1-Bromo-6-methylheptane

Cat. No.: B1294610

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Application Note: SN2 Synthesis of 1-Azido-6-methylheptane

Introduction

This document provides a detailed experimental protocol for the synthesis of 1-azido-6-methylheptane via a bimolecular nucleophilic substitution (SN2) reaction. The procedure involves the reaction of **1-bromo-6-methylheptane**, a primary alkyl halide, with sodium azide as the nucleophile. Primary alkyl halides are ideal substrates for SN2 reactions due to minimal steric hindrance at the electrophilic carbon, allowing for efficient backside attack by the nucleophile.^{[1][2][3]} The reaction is conducted in a polar aprotic solvent to enhance the nucleophilicity of the azide anion, thereby increasing the reaction rate.^{[4][5][6]} This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of alkyl azides, which are versatile intermediates in organic chemistry.

Reaction Principle

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.^{[2][7][8]} This "backside attack" results in an inversion of stereochemistry if the carbon atom is a chiral center.^{[1][8]} The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, making it a bimolecular reaction.^{[2][9][10]} The use of a polar aprotic solvent, such as dimethyl

sulfoxide (DMSO), is crucial as it solvates the cation (Na⁺) more effectively than the anion (N³⁻), leaving the nucleophile "naked" and highly reactive.[6][9]

Reaction Scheme: Br-CH₂-(CH₂)₃-CH(CH₃)₂ + NaN₃ --(DMSO)--> N₃-CH₂-(CH₂)₃-CH(CH₃)₂ + NaBr

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier	Comments
1-Bromo-6-methylheptane	Reagent (≥98%)	Sigma-Aldrich	Store under inert gas.
Sodium Azide (NaN ₃)	ReagentPlus® (≥99.5%)	Sigma-Aldrich	Highly Toxic! Handle with extreme care.
Dimethyl Sulfoxide (DMSO)	Anhydrous (≥99.9%)	Sigma-Aldrich	Use a freshly opened bottle or dry solvent.
Diethyl Ether (Et ₂ O)	Anhydrous (≥99.7%)	Fisher Scientific	Stabilizer-free for best results.
Deionized Water	N/A	In-house	Used for aqueous workup.
Brine (sat. NaCl soln.)	N/A	In-house	Prepared from reagent grade NaCl.
Anhydrous Sodium Sulfate	Reagent Grade	VWR	Used as a drying agent.
Silica Gel	60 Å, 230-400 mesh	MilliporeSigma	For column chromatography.
TLC Plates	Silica Gel 60 F254	MilliporeSigma	For reaction monitoring.
Hexanes	ACS Grade	Fisher Scientific	For chromatography.
Ethyl Acetate	ACS Grade	Fisher Scientific	For chromatography.

Safety Precautions:

- Sodium Azide is acutely toxic and can form explosive heavy metal azides. Avoid contact with skin, eyes, and inhalation. Do not mix with acids (forms toxic hydrazoic acid gas) or heavy metals. All work should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
- DMSO can enhance skin absorption of other chemicals. Handle with care.
- Diethyl ether is extremely flammable. Work away from ignition sources.

Equipment

- Round-bottom flask (100 mL) with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with a temperature controller
- Nitrogen or Argon gas inlet
- Separatory funnel (250 mL)
- Rotary evaporator
- Glass column for chromatography
- Beakers, Erlenmeyer flasks, and graduated cylinders
- TLC chambers and UV lamp (254 nm)

Reaction Setup and Procedure

- Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
- Reagent Addition: To the flask, add sodium azide (1.63 g, 25.0 mmol, 1.25 equiv.). Then, add anhydrous dimethyl sulfoxide (40 mL).

- Substrate Addition: Add **1-bromo-6-methylheptane** (3.86 g, 20.0 mmol, 1.0 equiv.) to the stirred suspension via syringe.
- Reaction: Heat the reaction mixture to 60 °C using a heating mantle. Maintain stirring and temperature for 12-24 hours.

Reaction Monitoring

- TLC Analysis: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[\[11\]](#)
[\[12\]](#)[\[13\]](#)
- Eluent System: Use a solvent mixture of 95:5 Hexanes:Ethyl Acetate.
- Procedure:
 - Prepare a TLC plate with three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a central co-spot (CO) lane.[\[14\]](#)
 - To sample the reaction, withdraw a tiny aliquot (with a capillary tube) and dilute it with 0.5 mL of diethyl ether. Spot this on the RM and CO lanes.
 - Spot a dilute solution of the starting **1-bromo-6-methylheptane** on the SM and CO lanes.
 - Develop the plate in the eluent system.
- Visualization: Visualize the spots under a UV lamp (the starting material should be UV active, the product less so) and then by staining with a potassium permanganate solution (the azide product will appear as a yellow spot on a purple background).
- Completion: The reaction is considered complete when the starting material spot has completely disappeared from the RM lane. The product, 1-azido-6-methylheptane, will appear as a new, higher R_f spot.

Workup and Purification

- Cooling: Once the reaction is complete, cool the mixture to room temperature.

- Quenching: Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel.^{[15][16]}
 - Packing: Pack the column using a slurry of silica gel in hexanes.
 - Loading: Load the crude product onto the column.
 - Elution: Elute the column with a gradient of 0% to 5% ethyl acetate in hexanes. The product is less polar than the starting material and should elute first.
 - Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-azido-6-methylheptane as a colorless oil.

Data Presentation

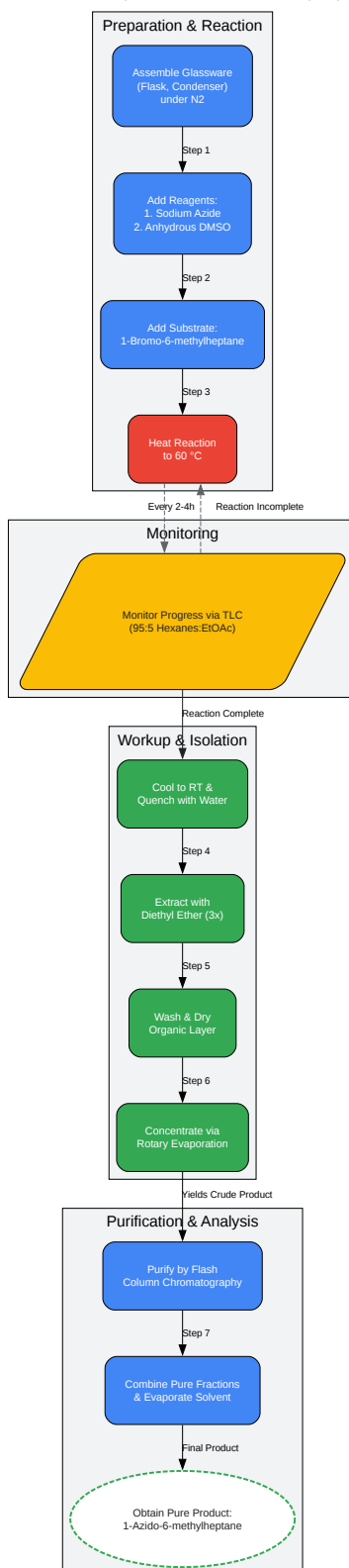
The following table summarizes the quantitative data for the described protocol.

Parameter	1-Bromo-6-methylheptane	Sodium Azide	Solvent (DMSO)	Product (1-Azido-6-methylheptane)
Molecular Weight (g/mol)	193.11	65.01	78.13	155.25
Amount (g)	3.86	1.63	-	2.64 (Hypothetical)
Moles (mmol)	20.0	25.0	-	17.0 (Hypothetical)
Equivalents	1.0	1.25	-	-
Volume	2.95 mL	-	40 mL	-
Density (g/mL)	1.31	-	1.10	0.87 (Approx.)
Reaction Time	-	-	18 hours (Typical)	-
Reaction Temperature	-	-	60 °C	-
Hypothetical Yield (%)	-	-	-	85%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 1-azido-6-methylheptane.

Workflow for SN2 Synthesis of 1-Azido-6-methylheptane

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